molecular formula C8H9NO B1321041 4-Acetyl-2-methylpyridine CAS No. 2732-28-7

4-Acetyl-2-methylpyridine

Cat. No. B1321041
CAS RN: 2732-28-7
M. Wt: 135.16 g/mol
InChI Key: NIGBUKPEJHINOG-UHFFFAOYSA-N
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Description

4-Acetyl-2-methylpyridine is a chemical compound that is related to the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom. The compound is modified by the presence of an acetyl group attached to the fourth carbon and a methyl group attached to the second carbon of the pyridine ring. Although the provided papers do not directly discuss 4-acetyl-2-methylpyridine, they provide insights into the behavior of similar acetylpyridines and their derivatives, which can be extrapolated to understand the properties and reactions of 4-acetyl-2-methylpyridine.

Synthesis Analysis

The synthesis of acetylpyridine derivatives is a topic of interest due to their applications in forming Schiff-Base ligands, which are important in coordination chemistry. The synthesis process often involves reactions such as esterification, as seen in the synthesis of 4-(allyloxy)-6-acetyl-2-carbethoxypyridine from chelidamic acid, followed by a reaction with allyl bromide and subsequent Claisen condensation . The acetylation of aminopyridines, which is a related process, has been studied, indicating that the acetylation occurs directly at the amino nitrogen for certain aminopyridines . These studies suggest that the synthesis of 4-acetyl-2-methylpyridine would likely involve similar acetylation reactions.

Molecular Structure Analysis

The molecular structure of acetylpyridine derivatives is influenced by factors such as tautomerism and hydrogen bonding. For instance, 4-acetyl-3(5)-amino-5(3)-methylpyrazole exhibits tautomerism, with the most stable form being stabilized by intramolecular hydrogen bonding . This bonding significantly contributes to the stability of the tautomer and affects the conjugation of functional groups with the pyrazole ring. Although the compound is not a pyrazole, the principles of tautomerism and hydrogen bonding are likely relevant to the molecular structure of 4-acetyl-2-methylpyridine.

Chemical Reactions Analysis

The reactivity of acetylpyridines is influenced by the position of the acetyl group and the presence of substituents on the ring. For example, the acetylation of aminopyridines shows that the presence of a 2-methyl substituent can block certain pathways of acetylation . This suggests that in 4-acetyl-2-methylpyridine, the presence of the methyl group at the second position could influence its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 4-acetyl-2-methylpyridine, they do provide information on related compounds. The vibrational properties of acetylpyridine derivatives have been analyzed using quantum mechanical methods and vibrational spectroscopy, which can be used to assign FT-IR and FT-Raman spectra . These techniques could be applied to 4-acetyl-2-methylpyridine to determine its vibrational properties and infer its physical characteristics. The chemical properties, such as reactivity, can be inferred from studies on acetylation mechanisms, indicating that the position of substituents affects the rate and pathway of acetylation .

Safety And Hazards

4-Acetyl-2-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

1-(2-methylpyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGBUKPEJHINOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609431
Record name 1-(2-Methylpyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-2-methylpyridine

CAS RN

2732-28-7
Record name 1-(2-Methyl-4-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2732-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylpyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetyl-2-methylpyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY5ADZ3A9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-Acetyl-2-methylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of 3.5 g. (29.7 mmoles) of 2-methyl-4-cyanopyridine in 20 ml. of dry ether was added dropwise to a cooled (5° C.) solution of 20 ml. of 3.0 M methyl magnesium bromide in ether. After addition was complete the mixture was allowed to warm to room temperature and stirred for 18 hours. The reaction mixture was cooled to 5° C. and the excess Grignard reagent decomposed by the addition of water. The mixture was acidified with 6 N hydrochloric acid and the aqueous phase was separated. The ether phase was again extracted with 30 ml. of 1 N hydrochloric acid and the combined aqueous extracts were warmed on a steam bath for one hour. The aqueous solution was cooled, made basic with solid sodium bicarbonate and extracted with (3×100 ml.) ether. The combined ether extracts were dried and evaporated to give 2.1 g. (53%) of a yellow oil. b.p. 50°-53° C. (0.3 torr).
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29.7 mmol
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yellow oil
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Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-isonicotinic acid ethyl ester (3.20 g) and tert-butyl acetate in n-heptane at −5° C. was slowly added lithium hexamethyldisilazide (46.5 mL; 1 M solution in THF). After stirring for 2 h, a solution of sulfuric acid (4.13 mL) in water (20 mL) was added within 20 min keeping the reaction temperature below 10° C. After the addition was completed, the reaction mixture was heated to reflux overnight. Extraction over a sat. solution of NaHCO3 (100 mL) with ethyl acetate (3×50 mL) and drying of the combined organic phases over Na2SO4 provided after evaporation of the organic solvent the title compound as a light brown liquid (2.40 g, 92%), which was used for the consecutive step without any further purification, MS (ESI+): m/z=136.0 [M+H]+.
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3.2 g
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46.5 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Buckingham - 2023 - taylorfrancis.com
Containing fully authenticated data on virtually all known natural products, the "Dictionary of Natural Products", main work, published in 1993 was the end result of over 12 years …
Number of citations: 845 www.taylorfrancis.com
F Vezzulli, G Rocchetti, M Lambri, L Lucini - Foods, 2022 - mdpi.com
An untargeted metabolomics approach combined with sensory analysis was used to depict the impact of different traditional Italian extraction methods (ie, Espresso, Neapolitan, Moka) …
Number of citations: 13 www.mdpi.com

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